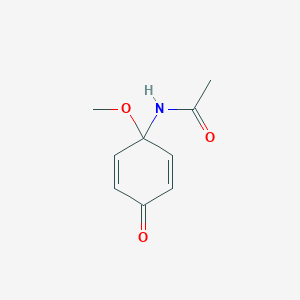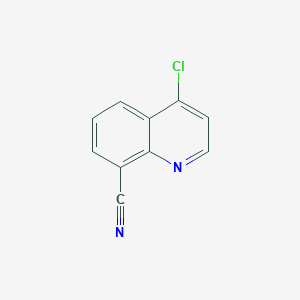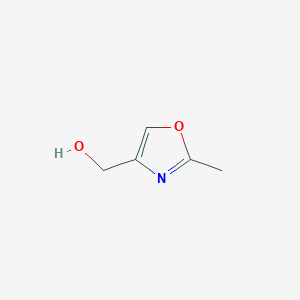
(2-Methyl-1,3-oxazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methyl-1,3-oxazol-4-yl)methanol” is a chemical compound with the molecular formula C5H7NO2. It has a molecular weight of 168.19 . The compound is in solid form . The SMILES string for this compound is OCC1=COC©=N1 .
Synthesis Analysis
The synthesis of oxazole derivatives, including “this compound”, has been a topic of interest in medicinal chemistry . Oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .
Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives are complex and varied. The structure of oxazole derivatives, including “this compound”, allows these compounds to engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . The compound does not have a flash point, indicating that it is not flammable .
Scientific Research Applications
Corrosion Inhibition
- Application : (Rahmani et al., 2018) detailed the use of oxazole derivatives, including a compound similar to (2-Methyl-1,3-oxazol-4-yl)methanol, as corrosion inhibitors for mild steel in hydrochloric acid.
- Mechanism : These compounds reduce the corrosion rate through adsorption on the metal surface.
Anticancer and Antimicrobial Agents
- Application : A study by (Katariya et al., 2021) synthesized oxazole clubbed pyridyl-pyrazolines, including derivatives of this compound, testing them as potential anticancer and antimicrobial agents.
- Findings : Some compounds showed high potency against cancer cell lines and performed well against pathogenic strains in antibacterial and antifungal activities.
Synthetic Chemistry
- Application : (Hassner & Fischer, 1989) explored the reactions of variously substituted oxazoles, like this compound, revealing formation of non-aromatic addition products.
- Relevance : This study contributes to the understanding of oxazole chemistry in synthetic applications.
Chemical Transformations
- Application : The paper by (Madesclaire et al., 2013) discusses reactions of compounds similar to this compound, focusing on the synthesis of specific chemical structures.
- Outcome : These reactions are significant for the synthesis of complex organic compounds.
Multistep Synthesis
- Application : (Bagley et al., 2005) used a compound related to this compound in a one-pot multistep synthesis, creating complex structures.
- Significance : This method is important in streamlining the synthesis of complex organic molecules.
Oxidative Reactions
- Application : The work by (Gollnick & Koegler, 1988) involved oxazole endoperoxides, similar to this compound, undergoing rearrangements and fragmentations.
- Importance : These transformations are crucial for understanding the behavior of oxazole compounds under oxidative conditions.
Crystal Structure Analysis
- Application : (Ohishi et al., 1995) analyzed the crystal structure of a complex molecule containing an oxazolylmethanol unit.
- Implication : This study aids in the understanding of molecular interactions in solid states.
Catalysis
- Application : Research by (Borpatra et al., 2018) and (Ozcubukcu et al., 2009) used methanol and a tris(triazolyl)methanol-Cu(I) complex for catalysis in different chemical reactions.
- Contribution : These studies highlight the role of oxazolylmethanol derivatives in catalyzing important chemical reactions.
Pharmaceutical Synthesis
- Application : (Sarki et al., 2021) utilized methanol in the synthesis of pharmaceutical agents, showcasing the utility of methanol, a related compound to this compound.
- Outcome : The study demonstrates the synthesis of complex pharmaceuticals using simple starting materials.
Peptide Catalysis
- Application : (Metrano & Miller, 2014) discussed the peptide-catalyzed conversion of oxazolones, related to this compound, into α-amino acid derivatives.
- Relevance : This research contributes to the field of bioorganic chemistry and peptide catalysis.
Safety and Hazards
Future Directions
The future directions for the research and development of “(2-Methyl-1,3-oxazol-4-yl)methanol” and other oxazole derivatives are promising. These compounds have been identified as functional lead molecules in modern medicinal chemistry . The important information presented in the manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPDSEDYUPFTBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415960 |
Source


|
| Record name | (2-Methyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141567-53-5 |
Source


|
| Record name | (2-Methyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
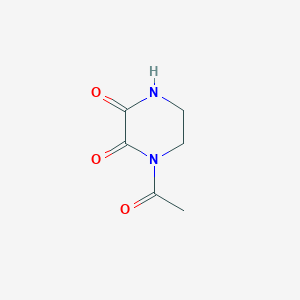
![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)
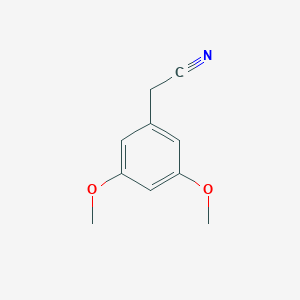
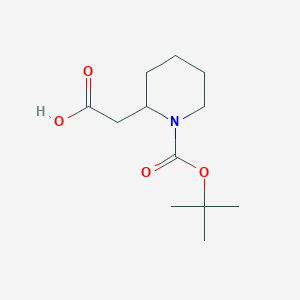

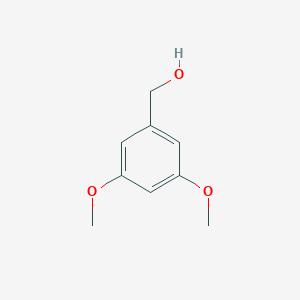

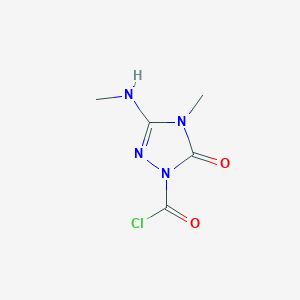

![Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)](/img/structure/B135034.png)
![8-Methylbenz[a]anthracene](/img/structure/B135035.png)
